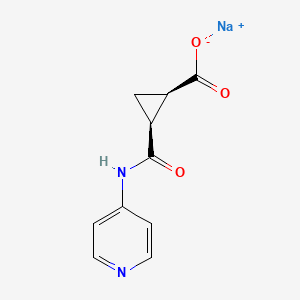
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is a chiral alcohol with the chemical formula C10H13F2O. It is also known as DFMP and is used in the synthesis of various chemicals and pharmaceuticals. This compound has gained significance in scientific research due to its unique properties and potential applications.
Scientific Research Applications
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has various scientific research applications. It is used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a chiral auxiliary in asymmetric synthesis. The compound has been used in the synthesis of various chiral drugs such as the antidepressant drug duloxetine and the antipsychotic drug ziprasidone. It has also been used in the synthesis of chiral pesticides and herbicides.
Mechanism of Action
The mechanism of action of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is not well understood. However, it is believed that the compound acts as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. It is also believed that the compound may interact with the enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antifungal and antibacterial properties. The compound has been shown to inhibit the growth of various cancer cells and may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol in lab experiments are its high enantiomeric purity, ease of synthesis, and versatility in various chemical reactions. The limitations of using this compound are its high cost and limited availability.
Future Directions
There are various future directions for the research on (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol. One direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action and its interactions with enzymes and proteins in the body. Further research is also needed to explore its potential as a chiral auxiliary in asymmetric synthesis and its applications in the synthesis of other chiral compounds.
Synthesis Methods
The synthesis of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with 2-propanol in the presence of a chiral catalyst. The reaction is carried out under mild conditions and yields the desired product in high yields and enantiomeric purity. This method has been reported in various scientific journals and is widely used in the synthesis of chiral compounds.
properties
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7,13H,5H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXVBCYTHQLLPC-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B2734463.png)



![methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate](/img/structure/B2734468.png)
![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2734476.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2734478.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)